![molecular formula C17H19ClN2O3S3 B6583914 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide CAS No. 1251699-57-6](/img/structure/B6583914.png)
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide
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Description
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S3 and its molecular weight is 431.0 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide is 430.0246337 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pyrrolidine Ring: The five-membered pyrrolidine ring is a versatile scaffold . Its sp3 hybridization allows efficient exploration of pharmacophore space. The non-planarity of the ring (pseudorotation) contributes to three-dimensional coverage. Researchers can use this scaffold to design bioactive molecules with target selectivity.
Bioreduction and Chiral Intermediates
- Chiral 4-Chloro-3-Hydroxybutyrate (CHBE) : This compound is an important drug intermediate . It can be synthesized through asymmetric catalysis, microbial resolution, and biocatalytic asymmetric reduction. Investigating its applications in drug synthesis and enantioselective processes is crucial.
Heterocyclic Chemistry and Pyrazolo[3,4-b]pyridines
- 1H-Pyrazolo[3,4-b]pyridines : These heterocyclic compounds have diverse applications. Starting from 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole, researchers can access 4,6-disubstituted derivatives . Explore their potential in drug design, bioactivity, and synthetic pathways.
Prostate Cancer Research
- 5α-Reductase Inhibitors (5-ARI) : Investigate the association between 5-ARI use and prostate cancer risk. While overall risk decreases with 5-ARI exposure, the effect varies based on Gleason scores. Duration matters: more than three years of 5-ARI treatment correlates with reduced risk .
Forensic Applications
- X-Chromosomal Short Tandem Repeats (X-STRs) : SureID® X37, a six-color fluorescence multiplex system, amplifies 36 X-STR loci. These markers play a crucial role in forensic genetics, distinct from autosomal and Y chromosome markers .
properties
IUPAC Name |
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXWUXZWWKPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-N-(2-(thiomorpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide |
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